![molecular formula C19H16N4O2 B2557250 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893958-70-8](/img/structure/B2557250.png)
4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a methylphenyl group attached to a pyrazolopyrimidine core
Mechanism of Action
Target of Action
The primary targets of the compound 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine are VEGFR-2 and EGFR tyrosine kinase . These targets play crucial roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine interacts with its targets by inhibiting their activity. For instance, it has shown potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM . It also exhibits significant inhibitory activities against EGFR tyrosine kinase .
Biochemical Pathways
The compound 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine affects the pathways mediated by its targets, VEGFR-2 and EGFR tyrosine kinase. These pathways are involved in cell proliferation, growth, metabolism, motility, and apoptosis . By inhibiting these targets, the compound disrupts these pathways and their downstream effects.
Result of Action
The action of 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine results in significant molecular and cellular effects. For instance, it can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line . It also increases the caspase-3 level in the MDA-MB-468 cell line .
Biochemical Analysis
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This property can be exploited to direct the activity and selectivity of 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine to multiple oncogenic targets through focused chemical modification .
Cellular Effects
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine has significant effects on various types of cells and cellular processes. It exhibits excellent broad-spectrum cytotoxic activity against the NCI 60 cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it shows significant inhibitory activities against EGFR tyrosine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methoxyphenoxy and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structural Characteristics
- Molecular Formula : C19H16N4O2
- CAS Number : 893958-70-8
- The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the compound's effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results were as follows:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Its structure suggests potential mechanisms for inhibiting pro-inflammatory cytokines.
Research Insights
In a pharmacological screening, derivatives of pyrazolo[3,4-d]pyrimidine were assessed for their ability to reduce carrageenan-induced edema in animal models. The results indicated that these compounds exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, highlighting their therapeutic potential with reduced side effects .
Antimicrobial Properties
Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties. Some studies have reported efficacy against various bacterial strains.
Preliminary Findings
Initial investigations into the antimicrobial activity of related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-(4-Methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both methoxyphenoxy and methylphenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its solubility and stability compared to similar compounds.
Biological Activity
The compound 4-(4-methoxyphenoxy)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. These compounds can modulate various biochemical pathways, leading to significant physiological effects. For instance, they may act as inhibitors of key signaling pathways involved in cancer progression and inflammation.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Notably, compounds designed from this scaffold have shown efficacy as epidermal growth factor receptor inhibitors (EGFRIs).
- Case Study : A study synthesized several 1H-pyrazolo[3,4-d]pyrimidine derivatives and tested their anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed significant activity against the mutant EGFR T790M (IC50 = 0.236 µM) .
Compound | Target | IC50 (µM) |
---|---|---|
12b | EGFR WT | 0.016 |
12b | EGFR T790M | 0.236 |
8 | A549 | 8.21 |
10 | HCT-116 | 19.56 |
This indicates that modifications in the chemical structure can enhance the potency against specific cancer targets.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory activities. The modulation of inflammatory pathways through inhibition of specific kinases has been observed in various studies.
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining appropriate aromatic aldehydes with hydrazines to form the pyrazolo framework.
- Cyclization : The subsequent cyclization steps lead to the formation of the pyrimidine core.
Research Findings
Research has consistently shown that pyrazolo[3,4-d]pyrimidines possess a range of biological activities:
- Antiproliferative Activity : Various derivatives have been tested for their ability to inhibit cell proliferation in vitro.
- Kinase Inhibition : Many compounds show promise as kinase inhibitors, which are crucial for targeted cancer therapies.
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-4-3-5-14(10-13)23-18-17(11-22-23)19(21-12-20-18)25-16-8-6-15(24-2)7-9-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNASHNMZLSUUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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